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molecular formula C9H8BrNO3 B2487764 4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene CAS No. 865716-13-8

4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene

Cat. No. B2487764
M. Wt: 258.071
InChI Key: XFUFDKHHPMPDRI-UHFFFAOYSA-N
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Patent
US07163939B2

Procedure details

To a mixture of anhydrous THF (200 mL) and 95% NaH (757 mg, 29.96 mmol) at 0° C. under N2 was added allyl alcohol (2.04 mL, 29.96 mmol) dropwise. After 0.5 hour, 4-bromo-1-fluoro-2-nitro-benzene (5.07 g, 23.04 mmol) was added dropwise. The reaction was warmed from 0° C. to room temperature under N2 overnight, and inorganic salt was filtered. The filtrate was concentrated with silica gel powder (20 g), and purified by flash chromatogrphy eluting with 10% ethyl acetate in hexanes (1 L) and 20% ethyl acetate in hexanes (1 L) to give the title compound (5.06 g, 85%). MS (DCI) m/z 257.35 (M+H)+; 1H NMR (300 MHz, CDCl3) δ ppm 4.65–4.70 (m, 2 H) 5.35 (m, 1 H) 5.48 (m, 1 H) 6.02 (m, 1 H) 6.97 (d, J=9.16 Hz, 1 H) 7.61 (dd, J=8.99, 2.54 Hz, 1 H) 7.97 (d, J=2.37 Hz, 1 H).
Quantity
2.04 mL
Type
reactant
Reaction Step One
Quantity
5.07 g
Type
reactant
Reaction Step Two
Name
Quantity
757 mg
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:6])[CH:4]=[CH2:5].[Br:7][C:8]1[CH:13]=[CH:12][C:11](F)=[C:10]([N+:15]([O-:17])=[O:16])[CH:9]=1>C1COCC1>[CH2:3]([O:6][C:11]1[CH:12]=[CH:13][C:8]([Br:7])=[CH:9][C:10]=1[N+:15]([O-:17])=[O:16])[CH:4]=[CH2:5] |f:0.1|

Inputs

Step One
Name
Quantity
2.04 mL
Type
reactant
Smiles
C(C=C)O
Step Two
Name
Quantity
5.07 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)[N+](=O)[O-]
Step Three
Name
Quantity
757 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed from 0° C. to room temperature under N2 overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
inorganic salt was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated with silica gel powder (20 g)
CUSTOM
Type
CUSTOM
Details
purified by flash chromatogrphy
WASH
Type
WASH
Details
eluting with 10% ethyl acetate in hexanes (1 L) and 20% ethyl acetate in hexanes (1 L)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C=C)OC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.06 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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